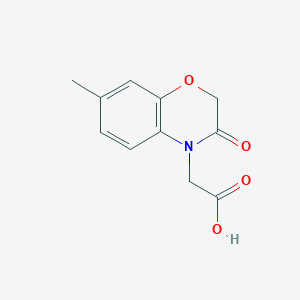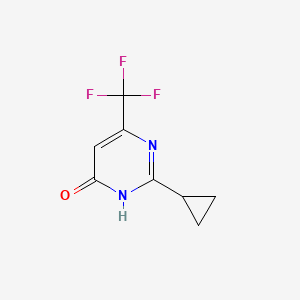
(2S)-2-(2-methoxyphenyl)oxirane
Descripción general
Descripción
(2S)-2-(2-methoxyphenyl)oxirane: is an organic compound belonging to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This particular compound features a methoxy group attached to the phenyl ring, which is further connected to the oxirane ring. The (2S) configuration indicates the stereochemistry of the molecule, specifying that the substituents are arranged in a specific spatial orientation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2-methoxyphenyl)oxirane typically involves the epoxidation of a suitable precursor. One common method is the Sharpless epoxidation, which uses a chiral catalyst to induce asymmetry in the product. The reaction conditions often include:
Precursor: (2-methoxyphenyl)ethene
Catalyst: Titanium isopropoxide and diethyl tartrate
Oxidizing Agent: tert-Butyl hydroperoxide
Solvent: Dichloromethane
Temperature: 0°C to room temperature
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar epoxidation reactions but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-(2-methoxyphenyl)oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide in aqueous conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of (2S)-2-(2-methoxyphenyl)ethane-1,2-diol.
Reduction: Formation of (2S)-2-(2-methoxyphenyl)ethanol.
Substitution: Formation of (2S)-2-(2-methoxyphenyl)azidoethane.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2S)-2-(2-methoxyphenyl)oxirane is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry is valuable in the preparation of enantiomerically pure compounds.
Biology
In biological research, this compound is studied for its potential interactions with enzymes and proteins. Its epoxide ring is reactive and can form covalent bonds with nucleophilic sites in biomolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its unique structure may contribute to the development of new drugs with specific biological activities.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of (2S)-2-(2-methoxyphenyl)oxirane involves its ability to react with nucleophiles. The strained three-membered ring is highly reactive, allowing it to undergo ring-opening reactions. This reactivity is exploited in various applications, including enzyme inhibition and covalent modification of biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-(2-methoxyphenyl)oxirane: The enantiomer of (2S)-2-(2-methoxyphenyl)oxirane, differing in the spatial arrangement of substituents.
(2S)-2-(2-hydroxyphenyl)oxirane: Similar structure but with a hydroxy group instead of a methoxy group.
(2S)-2-(2-methoxyphenyl)oxetane: Similar structure but with a four-membered ring instead of a three-membered ring.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the methoxy group
Propiedades
IUPAC Name |
(2S)-2-(2-methoxyphenyl)oxirane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-10-8-5-3-2-4-7(8)9-6-11-9/h2-5,9H,6H2,1H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIRKHCPVDKYCX-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[C@H]2CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-hydroxy-2-(7-hydroxy-6-(methoxymethoxy)benzo[d][1,3]dioxol-4-yl)acetate](/img/structure/B3161953.png)
![N-Hydroxy-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetimidamide](/img/structure/B3161967.png)





![6-(4-Chlorophenyl)-4-hydrazinylthieno[3,2-D]pyrimidine](/img/structure/B3162018.png)

![13-hydroxy-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B3162026.png)

![(6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetyl chloride](/img/structure/B3162040.png)

![1h-Pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B3162051.png)
